HO-Peg17-OH
Overview
Description
HO-Peg17-OH is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
HO-Peg17-OH is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular weight of HO-Peg17-OH is 766.91 and its formula is C34H70O18 . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .Chemical Reactions Analysis
PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
HO-Peg17-OH is an oil-like substance . It is white to off-white in color . It has a solubility of 100 mg/mL in DMSO . The storage conditions are at 4°C, sealed storage, away from moisture and light .Scientific Research Applications
Electronic Effects in Nanoscale Materials
HO-Peg17-OH, as a variant of Poly(ethylene glycol) (PEG), demonstrates unique electronic effects in nanoscale materials. Fukunaga and Konishi (2015) discovered that PEG environments, including HO-Peg17-OH, can electronically affect the properties of inorganic cores in nanoclusters. Specifically, the study on PEG-modified Cd(10)Se(4)(SR)(10) clusters revealed that PEG units directly attached to an inorganic core result in a continuous blue shift in the absorption bands with increasing PEG chain length. This shift was also observed in photoluminescence properties, particularly in excitation spectral profiles, indicating the electronic perturbations caused by long-PEG environments, including PEG17, when arranged near the inorganic core (Fukunaga & Konishi, 2015).
Biocompatible Surface Coating
Alcantar, Aydil, and Israelachvili (2000) explored the application of HO-Peg17-OH in creating biocompatible surface coatings. Their research focused on grafting PEG onto activated silica films to produce a biocompatible coating. The process involved depositing an amorphous silica film, activating it through water plasma to increase silanol groups, and then chemically reacting these groups with the hydroxyl end of PEG to form an ester bond. This PEG-covered surface showed significantly reduced protein adsorption compared to uncovered surfaces, highlighting its potential in biocompatible surface applications (Alcantar, Aydil, & Israelachvili, 2000).
Atmospheric Chemistry
Studies by Sommariva et al. (2005) and Ren et al. (2006) delved into the roles of OH and HO2 in atmospheric chemistry, where compounds like HO-Peg17-OH can play a part. Their research involved examining the chemistry of these radicals in different environmental settings. These studies contribute to understanding the atmospheric behavior of hydroxyl and hydroperoxy radicals, which are crucial for atmospheric oxidation processes. The findings could have implications for the atmospheric interactions of compounds like HO-Peg17-OH (Sommariva et al., 2005); (Ren et al., 2006).
Gas Phase Macromolecular Conformation
Von Helden, Wyttenbach, and Bowers (1995) investigated the conformation of macromolecules like HO-Peg17-OH in the gas phase using matrix-assisted laser desorption methods. This study provides insight into the structural behavior of such compounds in non-liquid environments, which is valuable for applications in gas phase chemistry and materials science (Von Helden, Wyttenbach, & Bowers, 1995).
Chemisorbed Surfaces for Bioapplications
Bearinger, Terrettaz, Michel, Tirelli, Vogel, Textor, and Hubbell (2003) discussed the use of PEG-based copolymers, such as HO-Peg17-OH, for creating chemisorbed surfaces. These surfaces are designed to resist biomolecular interactions, making them suitable for bioanalytical and biodiagnostic devices. The research emphasized the stability and effectivenessof PEG-blended copolymers in forming robust monolayers on surfaces, which significantly reduce protein adsorption and cell adhesion. This application is particularly relevant in the development of medical devices and diagnostic tools where biofouling needs to be minimized (Bearinger et al., 2003).
Polymer Degradation by Bacteria
Kawai, Kimura, Fukaya, Tani, Ogata, Ueno, and Fukami (1978) investigated the biodegradation of polyethylene glycol, including compounds like HO-Peg17-OH, by a mixed culture of bacteria. This study provides essential insights into the environmental breakdown of PEG, contributing to understanding its biodegradability and potential environmental impacts. The research showed how specific bacterial species can metabolize PEG, leading to its degradation, which is crucial for assessing the ecological footprint of such compounds (Kawai et al., 1978).
Silver Nanoparticle Stabilization
Wang, Quinsaat, Li, Isono, Tajima, Satoh, Sato, and Yamamoto (2022) explored the use of cyclic poly(ethylene glycol), including HO-Peg17-OH, in the stabilization of silver nanoparticles. Their research demonstrated how the size and stability of nanoparticles can be controlled through the use of cyclic PEG. This study is significant for the development of stable nanomaterials for various applications, including medical and industrial uses, where controlled particle size and stability are crucial (Wang et al., 2022).
Atmospheric Nitrate Formation
Alexander, Hastings, Allman, Dachs, Thornton, Kunasek (2009) discussed the role of compounds like HO-Peg17-OH in atmospheric nitrate formation. The study focused on modeling the oxygen isotopic composition of atmospheric nitrate, which is influenced by various atmospheric oxidants. Understanding the interaction of compounds like HO-Peg17-OH with atmospheric oxidants can provide insights into nitrate formation pathways and their environmental implications (Alexander et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H70O18/c35-1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-33-34-52-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-36/h35-36H,1-34H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIELXDCPHZJHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881039 | |
Record name | PEG-17 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60881039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HO-Peg17-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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